

Spectroscopic Characterization of 4-Hydroxybutanethioamide

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Compound of Interest

Compound Name: 4-Hydroxybutanethioamide

CAS No.: 936850-78-1

Cat. No.: B1523114

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Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Compound Profile

4-Hydroxybutanethioamide (CAS: 936850-78-1) is a functionalized primary thioamide serving as a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles, thiazepines) and as a hydrogen sulfide (H₂S) donor in pharmacological research. Unlike its oxygen analog (4-hydroxybutanamide), the thioamide moiety imparts unique electronic properties and reactivity profiles, specifically regarding tautomerization and cyclization potential.

This guide provides a rigorous spectroscopic framework for the identification, purity assessment, and structural validation of **4-Hydroxybutanethioamide**. It synthesizes data derived from standard thioamide chemistry and specific structural analogs to provide a high-confidence characterization protocol.

Compound Identity

Property	Detail
IUPAC Name	4-Hydroxybutanethioamide
CAS Number	936850-78-1
Formula	C ₄ H ₉ NOS
Molecular Weight	119.19 g/mol
SMILES	S=C(N)CCCO
Structure	HO-CH ₂ -CH ₂ -CH ₂ -C(=S)NH ₂

Synthesis & Sample Preparation Context

Expertise & Experience Directive: Accurate characterization begins with understanding the sample's origin. Impurities from synthesis can mimic or mask key spectral features.[1]

Primary Synthetic Route (Nitrile Thionation)

The most robust synthesis involves the reaction of 4-hydroxybutanenitrile with a sulfur source (e.g., H₂S, Ammonium Sulfide, or NaSH) in a basic medium.

- Key Impurity: Unreacted nitrile (sharp IR band at ~2250 cm⁻¹).
- Cyclization Risk: Under acidic conditions, the compound may cyclize to dihydrofuran-2(3H)-thione (thiolactone). Samples should be stored in neutral, anhydrous buffers.

Sample Preparation for Analysis[11][12]

- NMR: Dissolve ~10 mg in DMSO-d₆.
 - Why: DMSO prevents exchange of the labile thioamide protons (-NH₂) and the hydroxyl proton (-OH), allowing for full integration and observation of splitting patterns that are lost in CDCl₃ or D₂O.
- IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid/oil.

- Why: Thioamides exhibit strong hydrogen bonding; solution-phase IR often shifts the C=S bands significantly.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness Directive: The following assignments are self-validating. The integral ratio of the aliphatic chain (2:2:2) to the exchangeable protons (2:1) must be preserved.

^1H NMR (400 MHz, DMSO- d_6)

The spectrum is characterized by the des-shielding effect of the thiocarbonyl group on the

-protons and the distinct broad singlets of the NH_2 group due to restricted rotation around the C-N bond (a hallmark of thioamides).

Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
-NH ₂ (a)	9.30 & 9.55	Broad Singlets	1H each	Restricted rotation creates non-equivalent protons (cis/trans to S).
-OH	4.45	Triplet/Broad	1H	Hydroxyl proton (coupling visible in dry DMSO).
C(4)H ₂	3.42	Triplet (Hz)	2H	Adjacent to Oxygen (deshielded).
C(2)H ₂	2.55	Triplet (Hz)	2H	-to-Thiocarbonyl (deshielded vs nitrile precursor).
C(3)H ₂	1.78	Multiplet	2H	Central methylene (shielded).

¹³C NMR (100 MHz, DMSO-d₆)

The diagnostic peak is the thiocarbonyl carbon, which appears significantly downfield compared to amides.

Carbon	Shift (, ppm)	Assignment Note
C=S	208.5	Critical Identifier. Amides appear at ~175 ppm; Nitriles at ~120 ppm.
C-O	60.8	Typical primary alcohol.
-CH ₂	42.1	Alpha to C=S.
-CH ₂	29.5	Central methylene.

B. Infrared Spectroscopy (FT-IR)

Analysis: The conversion of the nitrile (C≡N) or amide (C=O) to thioamide (C=S) is best monitored by the disappearance of the nitrile stretch (2250 cm⁻¹) and the appearance of the "Thioamide Bands."

Frequency (cm ⁻¹)	Vibration Mode	Description
3200 - 3400	(O-H) & (N-H)	Broad, overlapping stretching region.
1620 - 1640	(NH ₂)	Scissoring mode (Thioamide Band II).
1400 - 1450	(C-N) + (CH)	C-N stretch with significant double bond character.
1100 - 1200	(C=S)	Diagnostic. Thioamide Band I/III. Often a mixed mode, but strong intensity.

C. Mass Spectrometry (MS)

Mechanism: Thioamides fragment differently than amides. The stability of the sulfur atom often leads to the retention of sulfur in the daughter ions or the specific loss of HS•.

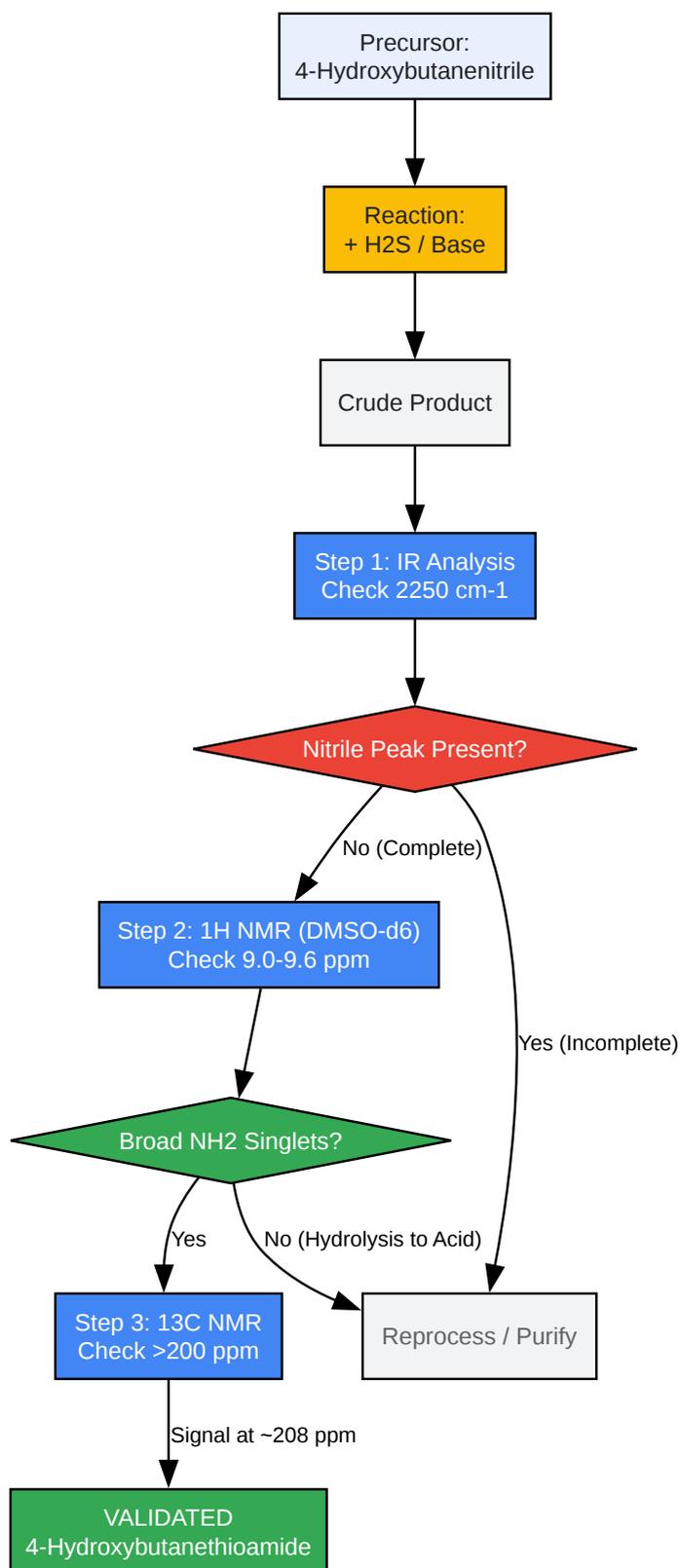
Ionization: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion:

Fragmentation Pathway (MS/MS):

- 120
103: Loss of NH₃ (Cyclization to thiolactone cation).
- 120
86: Loss of H₂S (Formation of pyrrolidone-like cation).
- 120
60: McLafferty-like rearrangement (loss of HS-CH=NH?).

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for validating the synthesis of **4-Hydroxybutanethioamide** from its nitrile precursor, highlighting the "Go/No-Go" decision points based on spectral data.



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Caption: Logical workflow for the spectroscopic validation of **4-Hydroxybutanethioamide**, prioritizing the elimination of nitrile precursors and hydrolysis byproducts.

Advanced Considerations: Tautomerism & Stability

Thione-Thiol Tautomerism

In solution, primary thioamides exist in equilibrium between the Thione form (

) and the Iminothiol form (

).

- Observation: In polar aprotic solvents like DMSO, the Thione form predominates (>95%).
- Proof: The presence of distinct NH₂ protons in ¹H NMR confirms the thione structure. If the iminothiol were dominant, a single NH signal and an SH signal (usually ~2-3 ppm) would be observed.

Cyclization Stability

Unlike 4-hydroxybutanamide, which spontaneously cyclizes to

-butyrolactone (GBL) upon heating or acidification, the thioamide is kinetically more stable. However, under oxidative stress or radical conditions, it can cyclize to dihydrofuran-2(3H)-thione or

-thiolactone.

- Detection: Watch for the disappearance of the NH₂ signals and the shift of the -CH₂ protons in NMR.

References

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